4-Bromo-1-cyclopropyl-2-nitrobenzene
Description
4-Bromo-1-cyclopropyl-2-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bromine atom at position 4, a cyclopropyl group at position 1, and a nitro group (-NO₂) at position 2. The molecular formula is likely C₉H₈BrNO₂, with a molecular weight of approximately 250.08 g/mol (calculated based on similar compounds). The nitro group confers strong electron-withdrawing effects, influencing reactivity and stability, while the cyclopropyl substituent introduces steric and conformational constraints. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, where nitro groups often serve as precursors to amines .
Properties
CAS No. |
5133-36-8 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
4-bromo-1-cyclopropyl-2-nitrobenzene |
InChI |
InChI=1S/C9H8BrNO2/c10-7-3-4-8(6-1-2-6)9(5-7)11(12)13/h3-6H,1-2H2 |
InChI Key |
USMHBCCEXSPEMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
Key structural analogs and their substituent variations are compared below:
Key Observations:
- Nitro vs. Chloro/Amino Groups: The nitro group increases electron withdrawal, directing electrophilic substitution to meta/para positions, whereas chloro (mildly deactivating) and amino (activating) groups alter reactivity patterns .
- Cyclopropyl vs.
Physical and Chemical Properties
- Stability: Nitro-substituted compounds (e.g., 4-Bromo-1-cyclopropyl-2-nitrobenzene) are thermally stable but may decompose explosively under extreme conditions. Chloro analogs (e.g., 4-Bromo-2-chloro-1-cyclopropylbenzene) exhibit higher thermal stability .
- Solubility: Nitro groups reduce solubility in polar solvents due to increased hydrophobicity, whereas amino derivatives (e.g., 4-Bromo-1,2-diaminobenzene) show improved solubility in acidic media .
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